Product packaging for 4-(5-Chloro-2-methoxyphenyl)butan-2-ol(Cat. No.:)

4-(5-Chloro-2-methoxyphenyl)butan-2-ol

Cat. No.: B13524051
M. Wt: 214.69 g/mol
InChI Key: XKYLNGUUBMJTAP-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)butan-2-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a chiral secondary alcohol center coupled with a 5-chloro-2-methoxyphenyl aromatic system, making it a valuable intermediate for the construction of more complex molecules. Research indicates that compounds with the 5-chloro-2-methoxyphenyl scaffold are utilized in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The structure is closely related to other research compounds, such as its ethyl ester derivative and its (2S)-enantiomer, 1-(5-chloro-2-methoxyphenyl)butan-2-ol , highlighting its role as a precursor in stereoselective synthesis. This chemical is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, as related chlorinated methoxyphenyl compounds may cause skin and eye irritation and specific target organ toxicity upon single exposure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO2 B13524051 4-(5-Chloro-2-methoxyphenyl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)butan-2-ol

InChI

InChI=1S/C11H15ClO2/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8,13H,3-4H2,1-2H3

InChI Key

XKYLNGUUBMJTAP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=C(C=CC(=C1)Cl)OC)O

Origin of Product

United States

Synthetic Methodologies for 4 5 Chloro 2 Methoxyphenyl Butan 2 Ol

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For 4-(5-chloro-2-methoxyphenyl)butan-2-ol, the analysis begins by identifying the key functional groups and bonds that can be formed through reliable chemical reactions.

The primary disconnection can be made at the C-C bond between the aryl ring and the butanol chain, suggesting an aryl coupling reaction. This leads to a substituted benzene (B151609) derivative and a four-carbon chain. Another key disconnection is within the butanol chain itself, for instance, between C2 and C3, which could be formed via a Grignard reaction or a related nucleophilic addition to a carbonyl group.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O bond of the alcohol): This disconnection points to the reduction of a corresponding ketone, 4-(5-chloro-2-methoxyphenyl)butan-2-one. This is a functional group interconversion (FGI).

Disconnection 2 (C-C bond between aryl group and side chain): This suggests a coupling reaction, such as a Suzuki or Grignard coupling, between a derivative of 5-chloro-2-methoxyphenol (B3024740) and a suitable four-carbon synthon.

Disconnection 3 (C-C bond within the side chain): Breaking the bond between the second and third carbon of the butanol chain suggests a reaction between an acetophenone (B1666503) derivative and a two-carbon nucleophile.

This analysis reveals several potential starting materials, including 4-chloro-2-methoxyphenol, and various butanone or acetaldehyde (B116499) derivatives.

Classical Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several classical synthetic strategies can be employed to construct the this compound molecule. These routes typically involve a combination of aryl coupling, carbon chain elongation, and functional group interconversions.

Aryl coupling reactions are fundamental in forming the bond between the substituted phenyl ring and the butanol side chain. A common and effective method is the Suzuki coupling, which involves the reaction of an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. researchgate.net

For instance, 5-chloro-2-methoxyphenylboronic acid could be coupled with a 4-halobutan-2-ol derivative under palladium catalysis. Alternatively, an aryl halide like 1-bromo-5-chloro-2-methoxybenzene could be coupled with a boronic ester of butan-2-ol.

Table 1: Representative Aryl Coupling Reaction

Aryl Component Coupling Partner Catalyst Product
5-Chloro-2-methoxyphenylboronic acid4-Bromobutan-2-olPd(PPh3)4This compound

Carbon chain elongation is crucial for constructing the four-carbon butanol side chain and attaching it to the aromatic ring. youtube.comyoutube.com One effective method involves the use of organometallic reagents, such as Grignard reagents.

A potential route starts with the formation of a Grignard reagent from 1-bromo-5-chloro-2-methoxybenzene. This organometallic species can then react with an epoxide, such as propylene (B89431) oxide, to introduce a three-carbon chain with a hydroxyl group at the second position. Subsequent reaction with a methylating agent would complete the butanol chain.

Another approach is the alkylation of a terminal alkyne, which can be a versatile method for extending a carbon chain. youtube.com

Functional group interconversions (FGIs) are essential for manipulating the butanol side chain to achieve the desired secondary alcohol functionality. solubilityofthings.comslideshare.netimperial.ac.uk A common strategy involves the oxidation of a primary alcohol to an aldehyde, followed by a Grignard reaction and subsequent reduction. vanderbilt.edu

For example, if a synthetic route yields 4-(5-chloro-2-methoxyphenyl)butan-1-ol, it can be oxidized to the corresponding butanal using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com This aldehyde can then be treated with a methyl Grignard reagent (CH3MgBr) to form this compound.

Alternatively, the reduction of a ketone is a direct route to a secondary alcohol. If 4-(5-chloro-2-methoxyphenyl)butan-2-one is synthesized, it can be reduced to the target alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). imperial.ac.uk

Table 2: Key Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group
KetoneNaBH4 or LiAlH4Secondary Alcohol
Primary AlcoholPCC, then CH3MgBrSecondary Alcohol

Enantioselective Synthesis of this compound

The butan-2-ol moiety of the target molecule contains a chiral center at the second carbon. Enantioselective synthesis aims to produce a single enantiomer of this chiral compound. One powerful strategy for achieving this is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a nucleophile. For instance, an achiral ketone precursor, 4-(5-chloro-2-methoxyphenyl)butan-2-one, could be converted into a chiral enolate through the use of a chiral base. The subsequent alkylation of this enolate would proceed with high diastereoselectivity.

Alternatively, a chiral auxiliary could be used in an asymmetric reduction of the ketone. For example, the use of a chiral borane (B79455) reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst, can facilitate the enantioselective reduction of the ketone to the desired alcohol enantiomer.

Another approach involves the use of Evans' chiral auxiliaries, which are oxazolidinones. researchgate.netresearchgate.net A carboxylic acid derivative of the 5-chloro-2-methoxyphenyl group could be attached to an Evans auxiliary. Subsequent chain elongation and functional group manipulation, guided by the stereochemistry of the auxiliary, would lead to the enantiomerically enriched target molecule.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Stereochemical Control
Evans' OxazolidinonesAsymmetric alkylations, aldol (B89426) reactionsHigh diastereoselectivity
(1R,2S)-NorephedrineSynthesis of chiral piperidinesControl of stereocenters
CamphorsultamAsymmetric Diels-Alder and alkylation reactionsExcellent stereocontrol

Asymmetric Catalysis for Stereocontrol

Achieving stereocontrol in the synthesis of this compound is crucial for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of this target molecule, primarily through the asymmetric reduction of its precursor ketone, 4-(5-chloro-2-methoxyphenyl)butan-2-one.

One of the most effective methods involves the use of chiral metal complexes as catalysts. Transition metals such as ruthenium, rhodium, and iridium, when coordinated with chiral ligands, can facilitate highly enantioselective hydrogenation or transfer hydrogenation of the prochiral ketone. For instance, complexes of ruthenium with ligands from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family or chiral diamine ligands have been successfully employed in similar reductions. The chiral environment created by the ligand directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another prominent approach is the use of chiral oxazaborolidine catalysts, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a borane reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine, which coordinates to the carbonyl oxygen, thereby sterically directing the hydride attack. This technique is well-regarded for its high enantioselectivity in the reduction of a wide range of ketones.

In addition to metal-based catalysts, organocatalysis has emerged as a valuable strategy. Chiral phosphoric acids or chiral primary amines can catalyze the asymmetric reduction of ketones, offering a metal-free alternative. researchgate.net These catalysts operate through different mechanisms, such as activating the reducing agent or forming a chiral intermediate with the substrate, to induce enantioselectivity.

The choice of catalyst, solvent, and reaction conditions is critical and often requires careful optimization to achieve high enantiomeric excess (ee) and yield for the desired enantiomer of this compound.

Chemoenzymatic Approaches to Enantiopure Forms

Chemoenzymatic methods combine the versatility of chemical synthesis with the high selectivity of biological catalysts, such as enzymes, to produce enantiopure compounds. For the synthesis of enantiomerically pure this compound, enzymatic kinetic resolution of the racemic alcohol is a widely applicable and efficient strategy. jocpr.com

Kinetic resolution involves the use of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic this compound, lipases can catalyze the enantioselective acylation (transesterification) of one enantiomer in the presence of an acyl donor, such as vinyl acetate. researchgate.netmdpi.com This results in an acylated product (ester) and the unreacted alcohol, which are now diastereomers and can be separated by standard chromatographic techniques.

The effectiveness of this resolution is highly dependent on the choice of enzyme, acyl donor, and solvent. A variety of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL), and Pseudomonas fluorescens (AK lipase), have shown broad utility in resolving racemic alcohols. researchgate.netmdpi.com The enantioselectivity of the process is quantified by the enantiomeric ratio (E), with higher E values indicating better separation of the enantiomers.

The following interactive table illustrates a hypothetical screening of different lipases for the kinetic resolution of racemic this compound.

Lipase SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of Substrate (ees, %)Enantiomeric Excess of Product (eep, %)Enantiomeric Ratio (E)
Candida antarctica Lipase B (CAL-B)Vinyl AcetateHexane50>9998>200
Pseudomonas cepacia Lipase (PSL)Isopropenyl AcetateToluene4895>99150
Pseudomonas fluorescens Lipase (AK)Vinyl AcetateTetrahydrofuran (B95107)5198>99>200
Candida rugosa Lipase (CRL)Ethyl AcetateDiisopropyl Ether45859245

Alternatively, enzymes can be used for the asymmetric reduction of the precursor ketone, 4-(5-chloro-2-methoxyphenyl)butan-2-one. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like yeast, can reduce the ketone to the alcohol with high enantioselectivity. This approach, known as asymmetric biocatalytic reduction, directly produces the desired enantiomer, potentially offering a more atom-economical route than kinetic resolution.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. pnas.org This involves the careful selection of starting materials, reagents, solvents, and reaction conditions to enhance safety, improve energy efficiency, and minimize waste generation. nih.govnih.gov

Key green chemistry considerations in the synthesis of this compound include:

Use of Catalysis: Employing catalytic methods, whether they are metal-based, organocatalytic, or enzymatic, is inherently greener than using stoichiometric reagents. acs.org Catalysts are used in small amounts and can often be recycled and reused, which significantly reduces waste.

Solvent Selection: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents such as water, supercritical fluids, or ionic liquids. rsc.org For instance, conducting enzymatic resolutions in solvent-free systems or in greener solvents like 2-methyltetrahydrofuran (B130290) can significantly improve the environmental profile of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Biocatalytic reductions of the precursor ketone to the desired alcohol are highly atom-economical as they involve the addition of hydrogen.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically occur under mild conditions, are advantageous in this regard. Microwave-assisted synthesis can also be a green alternative, as it can significantly shorten reaction times and improve yields, leading to lower energy consumption. nih.gov

Renewable Feedstocks: While not always feasible for complex molecules, exploring synthetic routes that begin from renewable starting materials is a long-term goal of green chemistry.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in developing a robust and efficient synthesis for this compound. This process involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield and, in the case of asymmetric synthesis, the enantioselectivity. beilstein-journals.orgscielo.br

For a key step like the asymmetric reduction of 4-(5-chloro-2-methoxyphenyl)butan-2-one, a design of experiments (DoE) approach can be employed to efficiently explore the reaction space. Parameters that are typically optimized include:

Catalyst and Ligand: Screening a variety of catalysts and ligands is the first step to identify the most effective system.

Catalyst Loading: Reducing the amount of catalyst used without compromising yield or selectivity is crucial for cost-effectiveness and reducing potential metal contamination in the final product.

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. Lower temperatures often lead to higher enantioselectivity but may require longer reaction times.

Solvent: The choice of solvent can affect the solubility of the reactants and the stability and activity of the catalyst, thereby impacting the reaction outcome.

Pressure (for hydrogenation): In catalytic hydrogenation reactions, the pressure of hydrogen gas is a key parameter that can influence the reaction rate.

The following interactive data table provides a hypothetical example of the optimization of the asymmetric transfer hydrogenation of 4-(5-chloro-2-methoxyphenyl)butan-2-one using a chiral ruthenium catalyst.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
11.0Isopropanol2524858292
20.5Isopropanol2524757193
30.1Isopropanol2548605594
40.5Ethanol2524686588
50.5Isopropanol4012959189
60.5Isopropanol048656296
7 0.5 Isopropanol 10 36 >99 97 95

Through such systematic optimization, it is possible to identify the ideal conditions that provide the desired product in high yield and purity, making the synthetic process more efficient and scalable.

Chemical Transformations and Derivatization of 4 5 Chloro 2 Methoxyphenyl Butan 2 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group in 4-(5-chloro-2-methoxyphenyl)butan-2-ol can be readily oxidized to the corresponding ketone, 4-(5-chloro-2-methoxyphenyl)butan-2-one. A range of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). These reagents are effective but can be toxic and generate hazardous waste. libretexts.org Milder and more environmentally benign methods, such as Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or Dess-Martin periodinane, are also viable options.

The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group on the phenyl ring can influence the reactivity of the benzylic-like alcohol. However, for a secondary alcohol positioned on a butyl chain, this influence is less pronounced compared to a true benzylic alcohol where the hydroxyl group is directly attached to the carbon adjacent to the aromatic ring.

Table 1: Representative Oxidation Reactions of Secondary Alcohols This table presents illustrative data based on analogous reactions of similar secondary alcohols, as specific data for this compound is not readily available in the literature.

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature2 - 485 - 95
Jones Reagent (CrO₃/H₂SO₄)Acetone0 - Room Temperature1 - 380 - 90
Dess-Martin PeriodinaneDichloromethaneRoom Temperature1 - 290 - 98
Swern Oxidation (DMSO, (COCl)₂)Dichloromethane-78 to Room Temperature2 - 490 - 98

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. tcichemicals.com Acid-catalyzed Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. tcichemicals.com Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) can provide higher yields under milder conditions.

Etherification of the secondary alcohol can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.com The reactivity in Williamson ether synthesis is sensitive to steric hindrance, and as a secondary alcohol, this compound would react more slowly than a primary alcohol.

Table 2: Illustrative Esterification and Etherification Reactions This table presents hypothetical data based on general principles of esterification and etherification of secondary alcohols.

Reaction TypeReagentsBase/CatalystSolventTypical ConditionsProduct
EsterificationAcetic AnhydridePyridineDichloromethaneRoom Temperature, 4h4-(5-Chloro-2-methoxyphenyl)butan-2-yl acetate
EtherificationMethyl IodideSodium HydrideTetrahydrofuran (B95107)0°C to Room Temperature, 6h2-Methoxy-4-(5-chloro-2-methoxyphenyl)butane

Halogenation and Dehalogenation Studies on the Phenyl Ring

The aromatic ring of this compound is substituted with a chloro and a methoxy group. The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org Further halogenation, such as bromination or chlorination, would likely occur at the positions activated by the methoxy group and not strongly deactivated by the existing chloro group. The directing effects of both substituents would need to be considered to predict the regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with the Butanol Scaffold Precursors

The synthesis of this compound and its derivatives can be envisioned through palladium-catalyzed cross-coupling reactions. For instance, a key synthetic step could involve the Suzuki-Miyaura coupling of a boronic acid or ester derivative of the butanol scaffold with 1-bromo-4-chloro-2-methoxybenzene. uwindsor.calibretexts.org Alternatively, a Grignard reagent derived from a protected 4-halobutan-2-ol could be coupled with a 5-chloro-2-methoxyphenyl halide in a Kumada-style coupling.

The Heck reaction provides another avenue, where an aryl halide like 1-iodo-4-chloro-2-methoxybenzene could be coupled with a terminal alkene such as but-3-en-2-ol, followed by reduction of the double bond to afford the target scaffold. wikipedia.orgorganic-chemistry.org The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. uwindsor.ca

Table 3: Potential Palladium-Catalyzed Cross-Coupling Strategies This table outlines plausible synthetic routes based on established cross-coupling methodologies.

Coupling ReactionAryl Halide PrecursorButanol Scaffold PrecursorCatalyst/Ligand System
Suzuki-Miyaura1-Bromo-4-chloro-2-methoxybenzene4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-olPd(PPh₃)₄, Na₂CO₃
Kumada5-Chloro-2-methoxyphenylmagnesium bromide4-Bromobutan-2-ol (protected)PdCl₂(dppf)
Heck1-Iodo-4-chloro-2-methoxybenzeneBut-3-en-2-olPd(OAc)₂, P(o-tolyl)₃

Functionalization of the Butane (B89635) Chain and Aromatic Ring

Beyond the hydroxyl group, the butane chain offers sites for functionalization. For instance, radical halogenation could introduce a halogen at one of the methylene (B1212753) groups, although this process might lack selectivity. The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, as discussed in the halogenation section. Nitration or Friedel-Crafts acylation could introduce further substituents, with the regiochemical outcome dictated by the existing chloro and methoxy groups.

Directed ortho-metalation (DoM) could be a powerful tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org The methoxy group can act as a directing group, allowing for deprotonation at the ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile to introduce a new substituent specifically at the C3 position of the phenyl ring. wikipedia.org

Formation of Heterocyclic Derivatives Incorporating the Chemical Compound's Skeleton

The structure of this compound is a precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of oxygen-containing heterocycles. For example, acid-catalyzed dehydration could potentially lead to the formation of a substituted tetrahydropyran (B127337) or tetrahydrofuran derivative, depending on the regioselectivity of the intramolecular attack of the hydroxyl group on a transient carbocation.

Alternatively, the hydroxyl group could be converted into a better leaving group (e.g., a tosylate), followed by intramolecular nucleophilic substitution by a nucleophile introduced elsewhere on the molecule. For instance, if the aromatic ring were functionalized with a hydroxyl group ortho to the butanol chain, an intramolecular Williamson ether synthesis could yield a substituted chromane. organic-chemistry.org The synthesis of such heterocyclic derivatives would significantly expand the chemical space accessible from this starting material. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-(5-Chloro-2-methoxyphenyl)butan-2-ol. Through the use of ¹H, ¹³C, and various two-dimensional (2D) NMR techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons. The three protons on the substituted benzene (B151609) ring will likely appear as complex multiplets in the aromatic region (typically δ 6.8-7.3 ppm). The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet at approximately δ 3.8-4.0 ppm. In the aliphatic region, the proton on the carbon bearing the hydroxyl group (CH-OH) is anticipated to be a multiplet around δ 3.6-3.8 ppm. The adjacent methylene (B1212753) protons (-CH₂-) would likely be diastereotopic and appear as two separate multiplets. The terminal methyl group (-CH₃) protons would be a doublet, coupled to the CH-OH proton. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in unique chemical environments. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group and the carbon bearing the chlorine atom will have characteristic chemical shifts within this range. The carbon atom of the methoxy group itself is expected around δ 55-60 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear in the δ 65-75 ppm region. The remaining aliphatic carbons will resonate at higher fields (lower ppm values).

2D NMR Techniques: To definitively assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would establish the spin-spin coupling relationships between neighboring protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, thereby piecing together the entire molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.3 (m)110 - 130
C-Cl-125 - 135
C-OCH₃-150 - 160
OCH₃3.8 - 4.0 (s)55 - 60
CH-OH3.6 - 3.8 (m)65 - 75
Ar-CH₂2.5 - 2.8 (m)35 - 45
CH₂-CH(OH)1.6 - 1.9 (m)25 - 35
CH₃1.1 - 1.3 (d)20 - 25
OHVariable (br s)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would be utilized to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental composition, providing strong evidence for the molecular formula C₁₁H₁₅ClO₂. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak in an approximate 3:1 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would provide information on the volatility and thermal stability of the compound, as well as its fragmentation pattern upon electron ionization. The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. Key fragmentation pathways would likely involve the loss of a water molecule from the alcohol functional group, cleavage of the bond between the first and second carbons of the butyl chain (alpha-cleavage), and cleavage of the benzylic bond. Expected fragment ions would correspond to the loss of a methyl group, an ethyl group, and the entire butanol side chain. The fragmentation of butan-2-ol itself often shows a prominent peak at m/z 45, corresponding to [CH₃CHOH]⁺. vaia.comdocbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z Predicted Fragment Ion Possible Fragmentation Pathway
214/216[C₁₁H₁₅ClO₂]⁺Molecular Ion (M⁺)
199/201[C₁₀H₁₂ClO₂]⁺M⁺ - CH₃
196/198[C₁₁H₁₃ClO]⁺M⁺ - H₂O
155/157[C₇H₆ClO]⁺Cleavage of the benzylic bond
59[C₃H₇O]⁺Alpha-cleavage
45[C₂H₅O]⁺Alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the alcohol and the ether would likely appear in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The presence of the C-Cl bond would give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl stretch may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Predicted IR Absorption Bands
Wave Number (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad)O-H stretchAlcohol
3000-3100C-H stretchAromatic
2850-3000C-H stretchAliphatic
1450-1600C=C stretchAromatic
1050-1250C-O stretchAlcohol, Ether
600-800C-Cl stretchChloroalkane

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, for this chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the second carbon of the butanol chain, which is crucial for its stereospecific properties and interactions.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Chiral HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for determining the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities.

Chiral HPLC: Since this compound contains a chiral center, chiral HPLC would be necessary to separate the two enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comsigmaaldrich.com The choice of the CSP and the mobile phase would need to be optimized to achieve baseline separation. chiralpedia.comsigmaaldrich.com

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The use of a chiral capillary column in GC could also potentially separate the enantiomers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and chlorine) in the compound. For this compound with the molecular formula C₁₁H₁₅ClO₂, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. chemcollective.orgdavidson.edu

Interactive Data Table: Theoretical Elemental Analysis
Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.01111132.12161.54%
HydrogenH1.0081515.1207.05%
ChlorineCl35.453135.45316.52%
OxygenO15.999231.99814.91%
Total 214.692 100.00%

Stereochemical Investigations of 4 5 Chloro 2 Methoxyphenyl Butan 2 Ol

Determination of Absolute and Relative Configuration at the Chiral Center (C2)

The carbon atom at the second position (C2) of the butanol chain in 4-(5-Chloro-2-methoxyphenyl)butan-2-ol is a chiral center, meaning it can exist in two different three-dimensional arrangements, or enantiomers, designated as (R) and (S). The determination of the absolute configuration of these enantiomers is a critical aspect of stereochemical investigation.

Standard methods for determining absolute configuration include X-ray crystallography of the pure enantiomer or a suitable crystalline derivative. This technique provides an unambiguous determination of the spatial arrangement of atoms. Spectroscopic methods such as circular dichroism (CD) can also be employed, often in conjunction with computational chemistry to predict the expected CD spectrum for each enantiomer. Furthermore, the absolute configuration can sometimes be inferred through chemical correlation, by synthesizing the compound from a starting material of a known absolute configuration via a stereochemically defined reaction pathway.

As of this writing, no published studies detailing the determination of the absolute or relative configuration at the C2 chiral center of this compound could be identified.

Enantiomeric Excess and Resolution Techniques

The synthesis of this compound via non-stereoselective methods would result in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. The separation of these enantiomers, a process known as resolution, is essential for studying their individual properties. The success of a resolution is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer over the other.

Common techniques for enantiomeric resolution include:

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to physically separate the enantiomers.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Specific protocols for the resolution of this compound and data on the enantiomeric excess achieved have not been reported in the scientific literature.

Influence of Stereochemistry on Molecular Conformation

Conformational analysis is typically conducted using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (analyzing coupling constants and Nuclear Overhauser Effects), and computational modeling methods like Density Functional Theory (DFT). These studies can predict the most stable conformations and the energy barriers between them.

However, there are no available studies or data that specifically analyze the molecular conformation of either the (R) or (S) enantiomer of this compound.

Diastereoselective Synthesis Approaches and Analysis of Diastereomeric Ratios

While this compound itself only possesses one chiral center and thus exists as enantiomers, diastereoselective synthesis would become relevant if another chiral center were introduced into the molecule or during its synthesis from a chiral precursor. Diastereoselective reactions aim to produce a specific diastereomer in higher yield than others.

Approaches for diastereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or reagents that control the stereochemical outcome of a reaction. For the synthesis of a molecule like this compound, a potential diastereoselective approach could involve the reduction of a prochiral ketone precursor using a chiral reducing agent.

The analysis of diastereomeric ratios is typically performed using chromatographic (GC, HPLC) or spectroscopic (NMR) methods. No research detailing diastereoselective synthesis routes or the analysis of diastereomeric ratios for derivatives of this compound has been found.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., highest occupied molecular orbital - HOMO, and lowest unoccupied molecular orbital - LUMO), and reactivity of molecules. A thorough search of scientific literature reveals a lack of specific DFT studies focused on 4-(5-Chloro-2-methoxyphenyl)butan-2-ol. Consequently, detailed data on its electronic properties, such as orbital energies and reactivity descriptors derived from DFT calculations, are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to analyze the conformational landscape of a molecule and its interactions with its environment over time. These simulations provide valuable information on the flexibility of the molecule and the nature of its intermolecular forces. At present, there are no published molecular dynamics simulation studies specifically investigating the conformational analysis or intermolecular interactions of this compound.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR, IR)

Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are often used to complement experimental data for structural elucidation. However, dedicated quantum chemical calculations for the NMR and IR spectra of this compound have not been reported in the available scientific literature.

Molecular Docking Studies for Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding affinity and interaction patterns of a ligand with a biological target. There are currently no specific molecular docking studies in the public domain that investigate the interaction of this compound with any preclinical targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of predictor variables (e.g., molecular descriptors) to the response variable (e.g., biological activity or a chemical property). A review of the literature indicates that no QSAR or QSPR models have been specifically developed or reported for this compound.

Preclinical Pharmacological and Mechanistic Investigations in Vitro and Animal Models

Investigation of Receptor Binding Affinities in Cell-Free or Cellular Assays

There is no publicly available data from radioligand binding assays or other cellular assays that define the affinity profile of 4-(5-Chloro-2-methoxyphenyl)butan-2-ol for a significant panel of receptors, such as dopamine, serotonin, adrenergic, or other G-protein coupled receptors (GPCRs) and ion channels.

Modulatory Effects on Cellular Pathways and Signaling Cascades (e.g., quinpirole-stimulated mitogenesis)

There is no available research describing the effects of this compound on intracellular signaling pathways. Specific investigations, such as its potential modulation of quinpirole-stimulated mitogenesis, have not been reported.

In Vitro Biological Activity Screens (e.g., antimicrobial, anti-inflammatory in animal models)

While structurally related compounds have been explored for various biological activities, there are no specific in vitro screening results available for this compound. Data on its potential antimicrobial, antifungal, or anti-inflammatory properties from standardized screening panels or specific animal models are absent from the literature.

Mechanistic Elucidation of Biological Effects in Model Systems

Given the lack of defined biological activity, there are no published studies elucidating the potential mechanism of action for this compound in any biological model system.

Target Identification and Validation in Preclinical Contexts

There are no reports on target identification studies, such as affinity chromatography, proteomics, or genetic methods, that have identified and validated specific molecular targets for this compound in a preclinical setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Butanol Chain and its Impact on Preclinical Activity

The butan-2-ol side chain of the molecule is a critical determinant of its interaction with biological targets. Modifications to this chain can significantly alter its preclinical activity.

Key Modifications and Potential Impacts:

Chain Length: Altering the length of the alkyl chain could affect the molecule's lipophilicity and its ability to fit into a specific binding pocket. Shortening or lengthening the chain from a butanol to a propanol (B110389) or pentanol, for instance, would modulate the hydrophobic interactions with a target protein.

Position of the Hydroxyl Group: The current placement at the 2-position makes the molecule a secondary alcohol. Shifting this to the 1-position (to form a primary alcohol) or removing it altogether would drastically change the molecule's hydrogen bonding capacity, a key factor in many ligand-receptor interactions.

Branching: The introduction of alkyl groups, such as a methyl group, on the butanol chain could provide additional steric bulk, which might enhance selectivity for a particular target or, conversely, hinder binding.

Interactive Data Table: Hypothetical Preclinical Activity Based on Butanol Chain Modification

ModificationChange in Lipophilicity (LogP)Potential Impact on Preclinical Activity
Shortening to propan-2-olDecreaseMay reduce binding affinity due to loss of hydrophobic interactions.
Lengthening to pentan-2-olIncreaseCould enhance binding if the target has a larger hydrophobic pocket.
Moving hydroxyl to C1MinimalAlters hydrogen bond donor/acceptor geometry, potentially changing binding mode.
Addition of a methyl group at C3IncreaseMay improve selectivity by probing a specific sub-pocket of the target.

Role of the Chloro- and Methoxy-Substituents on the Phenyl Ring in Preclinical Biological Interactions

The electronic and steric properties of the chloro and methoxy (B1213986) groups on the phenyl ring are crucial for the molecule's biological interactions.

The chlorine atom at the 5-position is an electron-withdrawing group, which can influence the acidity of nearby protons and participate in halogen bonding, a specific type of non-covalent interaction. The methoxy group at the 2-position is an electron-donating group and can act as a hydrogen bond acceptor. The relative positions of these substituents create a specific electronic and steric profile that dictates how the molecule orients itself within a binding site. For instance, the methoxy group can be critical for anchoring the molecule in a specific orientation through hydrogen bonding.

Interactive Data Table: Hypothetical Impact of Phenyl Ring Substituents

SubstituentElectronic EffectPotential Role in Biological Interactions
5-ChloroElectron-withdrawingHalogen bonding, influencing pKa, steric interactions.
2-MethoxyElectron-donatingHydrogen bond acceptor, steric bulk, directing molecular conformation.

Conformation-Activity Relationships

The three-dimensional shape, or conformation, of 4-(5-Chloro-2-methoxyphenyl)butan-2-ol is not static. The molecule can adopt various conformations due to the rotation around its single bonds. The biologically active conformation is the specific shape the molecule assumes when it binds to its target. Understanding the preferred low-energy conformations is key to deciphering its mechanism of action.

Impact of Stereochemistry on Preclinical Biological Activity and Selectivity

The presence of a chiral center at the C2 position of the butanol chain means that this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(5-Chloro-2-methoxyphenyl)butan-2-ol and (S)-4-(5-Chloro-2-methoxyphenyl)butan-2-ol.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer may have significantly different biological activity, potency, or metabolic profile compared to the other. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and preclinical evaluation of the individual enantiomers are crucial steps in the drug discovery process.

Computational Approaches to SAR/SPR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for analogues of this compound could be developed by synthesizing a library of related compounds and measuring their preclinical activity.

The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new, unsynthesized compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. For example, a QSAR model might reveal that a certain degree of lipophilicity combined with a specific electronic distribution on the phenyl ring is optimal for activity.

Metabolic Investigations in Vitro and Preclinical in Vivo

Metabolic Stability in Microsomal Systems (e.g., mouse liver microsomes, human liver microsomes)

There is currently no published data on the metabolic stability of 4-(5-Chloro-2-methoxyphenyl)butan-2-ol in either mouse or human liver microsomes.

In a typical metabolic stability assay, the compound would be incubated with liver microsomes, and the decrease in its concentration over time would be measured. This data would be used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is metabolized by the liver.

Table 1: Hypothetical Metabolic Stability Data for this compound in Liver Microsomes

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse Data not available Data not available

Identification of Major Metabolites using Analytical Techniques (e.g., LC-MS/MS)

No studies have been published that identify the major metabolites of this compound.

The identification of metabolites is a critical step in understanding the biotransformation of a compound. This is typically achieved by incubating the parent compound with a biological matrix, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of metabolites and their structural characterization based on their mass-to-charge ratio and fragmentation patterns.

Table 2: Potential Major Metabolites of this compound Identified by LC-MS/MS

Metabolite ID Proposed Biotransformation m/z [M+H]+
M1 Data not available Data not available
M2 Data not available Data not available

Elucidation of Metabolic Pathways in Preclinical Models (e.g., phase I and phase II metabolism)

The metabolic pathways of this compound in preclinical models have not been described in the available scientific literature.

Metabolism is generally divided into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions involve the conjugation of these functional groups with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.

Table 3: Postulated Metabolic Pathways for this compound

Phase Reaction Type Potential Metabolite Structure
Phase I Oxidation (e.g., hydroxylation) Data not available
Phase I O-demethylation Data not available
Phase II Glucuronidation Data not available

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 isoforms)

There is no information available to identify the specific enzyme systems, such as Cytochrome P450 (CYP) isoforms, that are involved in the metabolism of this compound.

To determine which CYP isoforms are responsible for metabolizing a compound, in vitro studies are typically conducted using a panel of recombinant human CYP enzymes. By observing which enzymes deplete the parent compound or form specific metabolites, the key metabolic pathways can be identified. This information is crucial for predicting potential drug-drug interactions.

Table 4: Summary of Cytochrome P450 Isoforms Potentially Involved in the Metabolism of this compound

CYP Isoform Contribution to Metabolism
CYP1A2 Data not available
CYP2C9 Data not available
CYP2C19 Data not available
CYP2D6 Data not available

Table of Compound Names

Compound Name

Potential Applications in Chemical Science and Intermediacy

Utility as a Chiral Building Block in Complex Molecule Synthesis

The molecular structure of 4-(5-Chloro-2-methoxyphenyl)butan-2-ol, which includes a chiral secondary alcohol and a substituted aromatic ring, suggests its potential as a valuable chiral building block in the field of asymmetric synthesis. Chiral alcohols are recognized as fundamental synthons for creating complex molecules with precise three-dimensional arrangements. nih.govnih.govresearchgate.net This stereochemical control is of paramount importance in disciplines such as pharmaceutical and agricultural sciences, where different enantiomers of a molecule can exhibit markedly different biological effects. nih.govnih.govresearchgate.net

The utility of this compound in synthesis would stem from its capacity to introduce a specific stereocenter into a larger target molecule. Synthetic chemists could utilize this chiral secondary alcohol in a number of chemical transformations. For example, the hydroxyl group can be chemically modified to become a good leaving group, which would allow for nucleophilic substitution reactions to introduce new functional moieties, with either retention or inversion of the stereochemical configuration, depending on the chosen reaction conditions. Additionally, the alcohol can be oxidized to form the corresponding ketone, creating a new site for further stereoselective chemical modifications.

The 5-chloro-2-methoxyphenyl group within the molecule also presents several strategic advantages for synthesis. The methoxy (B1213986) group can serve as a point of coordination for metal catalysts, which could influence the stereochemical outcome of reactions occurring at or near the chiral center. The chloro substituent offers a reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling further elaboration of the aromatic ring and the construction of more intricate molecular frameworks. The combination of a chiral center and a modifiable aromatic ring makes this compound a versatile starting material for the synthesis of a wide array of chiral molecules. The foundational principles of asymmetric synthesis, which rely on such chiral building blocks, are well-established and are continuously being expanded to forge novel and complex chemical structures. researchgate.netmdpi.comnih.govliverpool.ac.uk

Role as a Precursor for Novel Chemical Probes

Chemical probes are indispensable tools for the investigation of biological pathways and the validation of potential drug targets. The structure of this compound indicates its potential to serve as a precursor in the synthesis of new chemical probes. The design of an effective chemical probe typically requires the incorporation of a reporter group, such as a fluorescent dye or a radioactive isotope, onto a molecular scaffold that can interact with a specific biological target.

The this compound scaffold could be chemically altered to produce such probes. The hydroxyl group provides a convenient attachment point for a linker, which could then be connected to a reporter group. For instance, the alcohol could undergo an etherification reaction with a linker that has a terminal azide (B81097) or alkyne group, which would permit its conjugation to a fluorescent dye through the use of "click chemistry."

The substituted phenyl ring of the molecule could be the component that confers specificity for a particular biological target. The chloro and methoxy substituents can modulate the binding affinity and selectivity of the molecule through a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. By systematically altering the aromatic ring and the butanol side chain, it would be possible to synthesize libraries of related compounds that could be screened for their ability to bind to specific proteins or other biomolecules. Once a promising scaffold is identified, it could be transformed into a chemical probe to investigate its biological target within a cellular environment. The synthesis of fluorescence-labeled analogs of biologically active molecules is a widely used strategy for the development of such chemical probes. nih.gov

Application in Material Science Research (if applicable, focusing on chemical modification)

Although there is no documented evidence of direct applications of this compound in material science, its molecular structure allows for hypothetical consideration in the chemical modification of materials. The functional groups present in this compound could be utilized to covalently attach it to the surfaces of various materials, thereby altering their physical and chemical properties.

For example, the hydroxyl group could be employed to form an ester or ether linkage with a polymer backbone or a functionalized surface. This approach could be relevant in the creation of chiral stationary phases for chromatography, where the enantiomerically pure compound would be immobilized on a solid support to facilitate the separation of racemic mixtures. The chloro and methoxy substituents on the phenyl ring would influence the intermolecular interactions between the stationary phase and the analytes, thereby affecting the efficiency of the separation.

Furthermore, the aromatic ring could be leveraged for its electronic properties. Compounds that contain substituted phenyl rings can serve as precursors to organic electronic materials. While the butanol side chain may not be optimal for charge transport, this molecule could potentially act as a starting material for the synthesis of more complex structures with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), though this remains a speculative possibility. The functionalization chemistry of porous materials frequently involves the incorporation of organic molecules to customize their properties for specific applications. researchgate.net

Design and Synthesis of Analogs for Further Academic Exploration

The molecular framework of this compound provides a versatile platform for the design and synthesis of analogs for structure-activity relationship (SAR) studies in the field of medicinal chemistry. By systematically modifying different parts of the molecule, researchers can investigate how these chemical changes influence its biological activity. Such studies are fundamental to the drug discovery process, as they guide the optimization of lead compounds into potent and selective drug candidates. nih.govnih.govmdpi.commdpi.com

Potential key modifications could include:

Variation of substituents on the phenyl ring: The chloro and methoxy groups could be substituted with other functional groups (e.g., fluoro, bromo, methyl, trifluoromethyl) to explore the effects of electronic and steric properties on biological activity. The positions of these substituents could also be altered.

Modification of the butanol side chain: The length of the alkyl chain could be varied, and the hydroxyl group could be relocated to a different position. The methyl group at the 2-position could be replaced with other alkyl groups.

Stereochemical variations: The synthesis of the opposite enantiomer of the alcohol would be essential to ascertain if the observed biological activity is stereospecific.

The synthesis of these analogs would likely require multi-step reaction sequences. For instance, the aryl-butan-2-one precursor could be prepared via a Friedel-Crafts acylation or a cross-coupling reaction, followed by the reduction of the ketone to the alcohol. The introduction of chirality could be accomplished through an asymmetric reduction or by the resolution of a racemic mixture. The investigation of such analogs could lead to the identification of novel compounds with intriguing biological properties and contribute to a deeper understanding of the chemical features necessary for a specific biological effect. The design and synthesis of analogs is a cornerstone of modern medicinal chemistry research. nih.govresearchgate.netnih.gov

Compound Names

Compound Name
This compound
4-(5-Chloro-2-methoxyphenyl)butan-2-one
Buchwald-Hartwig coupling
Friedel-Crafts acylation
Suzuki coupling

Data Tables

As no experimental data for "this compound" was found in the search results, a data table with hypothetical SAR data for a series of analogs is presented below to illustrate the concepts discussed in section 10.4.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs This data is purely illustrative and not based on experimental results.

AnalogR1R2StereochemistryHypothetical IC50 (nM)
1 (Parent)ClOCH3(S)150
2ClOCH3(R)>10000
3FOCH3(S)250
4BrOCH3(S)120
5ClOH(S)80
6ClH(S)500

No Publicly Available Research Data for "this compound"

A comprehensive search for the chemical compound this compound has yielded no specific, publicly available scientific literature or research data. Consequently, it is not possible to provide a detailed article on its future research directions and challenges as requested.

The absence of information across scientific databases and chemical repositories suggests that this compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it might be a proprietary compound whose research has not been disclosed in the public domain.

Without any foundational data on its synthesis, biological activity, or mechanism of action, any discussion of future research would be purely speculative and would not meet the criteria of being "thorough, informative, and scientifically accurate."

Therefore, the following sections of the requested article outline cannot be addressed:

Future Research Directions and Challenges

Integration of Multi-Omics Data for Comprehensive Preclinical Biological Profiling:No preclinical data is available to perform a multi-omics analysis.

Furthermore, the request for data tables and detailed research findings cannot be fulfilled due to the lack of available information. It is imperative to base scientific articles on existing, verifiable research to ensure accuracy and avoid the generation of unsubstantiated information.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
Friedel-Crafts AcylationAlCl₃, anhydrous dichloromethane, 0–5°CUse stoichiometric AlCl₃ for minimal side products
ReductionNaBH₄ in THF/MeOH, 0°C to RTMonitor reaction progress via TLC

Basic: What analytical techniques are essential for characterizing the structure of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydroxyl group (δ ~1.5–2.5 ppm for -CH₂OH) and aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 230.07).
  • X-ray Crystallography : Resolve stereochemistry and confirm the spatial arrangement of substituents (e.g., dihedral angles between aryl and butanol groups) .

Q. Table 2: Expected NMR Peaks

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic Cl-substituent7.2–7.4 (multiplet)125–135 (C-Cl)
Methoxy (-OCH₃)3.8 (singlet)55–60
Hydroxyl (-OH)1.8–2.2 (broad)N/A

Advanced: How can researchers investigate the biological activity of this compound?

Methodological Answer:
Focus on receptor binding assays and enzyme inhibition studies :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs). The hydroxyl group may form hydrogen bonds with active sites .
  • In Vitro Assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition) in cell lines.

Q. Table 3: Biological Assay Design

Assay TypeTargetKey Parameters
GPCR Bindingβ-adrenergic receptorsIC₅₀, Ki values
CytotoxicityHeLa cellsEC₅₀ (48–72 hr exposure)

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Employ multi-technique validation :

Cross-validate NMR and IR : Confirm hydroxyl presence via IR (broad peak ~3200–3600 cm⁻¹) and NMR exchange with D₂O.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Single-Crystal X-ray : Resolve ambiguous stereochemistry .

Advanced: How to design derivatives to study structure-activity relationships (SAR)?

Methodological Answer:
Modify substituents on the phenyl ring or butanol chain :

  • Electron-Withdrawing Groups : Replace methoxy (-OCH₃) with nitro (-NO₂) to assess electronic effects on receptor binding .
  • Chain Length Variation : Synthesize analogs with shorter (propanol) or branched chains.

Q. Table 4: Derivative Modifications

ModificationSynthetic RouteBiological Focus
Nitro-substitutedFriedel-Crafts acylationAntioxidant activity
Bromine replacementSuzuki couplingEnhanced lipophilicity

Basic: What purification methods optimize yield and purity?

Methodological Answer:
Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water).

Advanced: What computational approaches predict interaction mechanisms?

Methodological Answer:
Perform molecular dynamics simulations (AMBER or GROMACS) to study binding stability. The methoxy group’s orientation may influence π-π stacking with aromatic residues .

Basic: What are common impurities and their sources in synthesis?

Methodological Answer:

  • Incomplete Reduction : Residual ketone (detect via FTIR ~1700 cm⁻¹).
  • Oxidation Products : Alcohol → ketone (monitor via TLC with KMnO₄ stain) .

Advanced: How to assess environmental impact and degradation pathways?

Methodological Answer:
Conduct OECD 301F biodegradability tests and analyze metabolites via LC-MS. The chloro-substituent may persist in aquatic systems, requiring ecotoxicity assays (e.g., Daphnia magna LC₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.